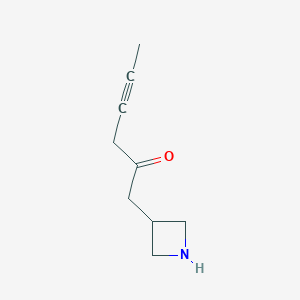
1-(Azetidin-3-yl)hex-4-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)hex-4-yn-2-one is a chemical compound with the molecular formula C9H13NO It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
While specific industrial production methods for 1-(Azetidin-3-yl)hex-4-yn-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)hex-4-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the alkyne moiety.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
1-(Azetidin-3-yl)hex-4-yn-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms involving azetidine derivatives.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)hex-4-yn-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as a ligand for nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
1-(Azetidin-3-yl)piperidin-4-ylmethanol: Another azetidine derivative with potential pharmacological applications.
1-(Azetidin-3-yl)-1H-pyrazol-3-amine: A compound with a similar azetidine ring structure but different functional groups.
Uniqueness
1-(Azetidin-3-yl)hex-4-yn-2-one is unique due to its combination of the azetidine ring and the hex-4-yn-2-one moiety. This structural feature provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(azetidin-3-yl)hex-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-9(11)5-8-6-10-7-8/h8,10H,4-7H2,1H3 |
InChIキー |
FYOIEJQRPPKZMO-UHFFFAOYSA-N |
正規SMILES |
CC#CCC(=O)CC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


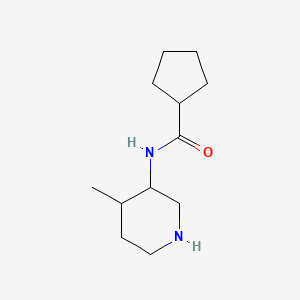

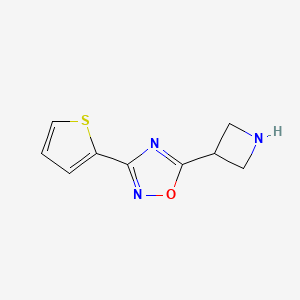
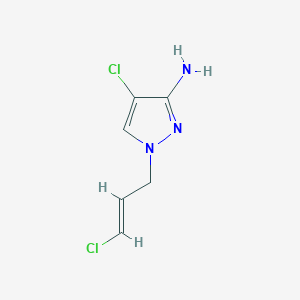



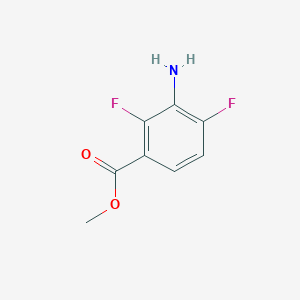

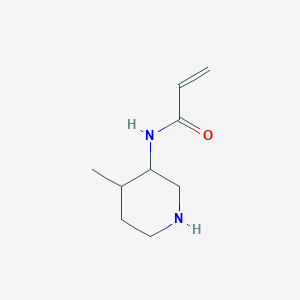
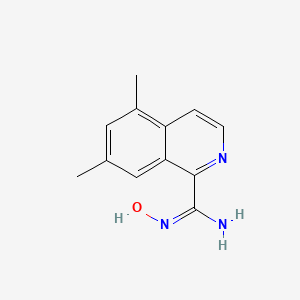
![tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13184964.png)
![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13184972.png)
![Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13184984.png)
